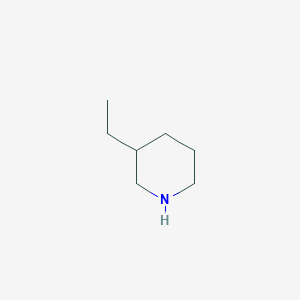

3-Ethylpiperidine

Beschreibung

Eigenschaften

IUPAC Name |

3-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUDSYGJHAQGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929231 | |

| Record name | 3-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-10-6 | |

| Record name | 3-Ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethylpiperidine CAS number and molecular weight

An In-depth Technical Guide to 3-Ethylpiperidine: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of 3-Ethylpiperidine, covering its fundamental properties, synthesis, analytical characterization, and applications, with a focus on its role as a key building block in the pharmaceutical industry.

Core Properties of 3-Ethylpiperidine

3-Ethylpiperidine is a cyclic amine featuring a piperidine ring substituted with an ethyl group at the 3-position. This structure imparts specific steric and electronic properties that are highly valuable in medicinal chemistry for achieving desired pharmacological activities.[1]

Chemical Identity and Molecular Structure

The fundamental identifiers and properties of 3-Ethylpiperidine are crucial for its use in regulated and precise synthetic applications.

| Property | Value | Source |

| CAS Number | 13603-10-6 | [NIST[2], PubChem[2]] |

| Molecular Formula | C₇H₁₅N | [Santa Cruz Biotechnology[1], NIST[2]] |

| Molecular Weight | 113.20 g/mol | [PubChem[2], Cheméo[3]] |

| IUPAC Name | 3-ethylpiperidine | [PubChem[2]] |

| SMILES | CCC1CCCNC1 | [Cheméo[4]] |

| InChIKey | YLUDSYGJHAQGOD-UHFFFAOYSA-N | [NIST[2], Cheméo[4]] |

Physicochemical Data

The physical properties of 3-Ethylpiperidine dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless liquid | [LookChem[5]] |

| Odor | Amine-like | [LookChem[5]] |

| Boiling Point | 152.6 °C at 760 mmHg | [LookChem[5]] |

| Density | 0.808 g/cm³ | [LookChem[5]] |

| Flash Point | 33.8 °C | [LookChem[5]] |

| Vapor Pressure | 3.47 mmHg at 25°C | [LookChem[5]] |

Synthesis of 3-Ethylpiperidine

The most prevalent and industrially significant method for producing 3-Ethylpiperidine is the catalytic hydrogenation of its aromatic precursor, 3-ethylpyridine. This transformation converts the stable aromatic pyridine ring into a saturated piperidine ring, a critical step in creating sp³-rich molecular scaffolds desirable in drug discovery.[4][5]

The choice of catalyst, solvent, and reaction conditions is paramount to achieving high yield, purity, and cost-effectiveness. The reaction proceeds by adsorbing the pyridine molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms.[6]

Caption: General workflow for the synthesis of 3-Ethylpiperidine.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in the hydrogenation process, directly influencing efficiency and selectivity. Noble metal catalysts are highly effective for this transformation.

| Catalyst System | Advantages | Disadvantages | Key Considerations |

| Platinum (e.g., PtO₂) | Highly effective, well-established (Adams' catalyst). | Can require high pressure; cost. | Often used with acidic solvents like acetic acid to improve reactivity.[6] |

| Rhodium (e.g., Rh/C, Rh₂O₃) | High activity, can operate under milder conditions. | High cost compared to other metals. | Effective in solvents like 2,2,2-Trifluoroethanol (TFE).[6][7] |

| Ruthenium (e.g., Ru/C) | Lower cost than Rhodium, good catalytic effect. | May require specific co-catalysts for optimal performance. | A viable option for industrial-scale production due to cost-effectiveness.[7] |

| Iridium (e.g., [Ir-OMs]) | Robust, tolerates a wide range of functional groups, low catalyst loading. | Newer methodology, may require specific ligand systems. | Excellent for late-stage hydrogenation of complex molecules.[4][8] |

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines, such as 3-methylpyridine.[6] It serves as a validated starting point for laboratory-scale synthesis.

Objective: To synthesize 3-Ethylpiperidine via the catalytic hydrogenation of 3-ethylpyridine using Platinum(IV) oxide.

Materials:

-

3-Ethylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Equipment:

-

High-pressure autoclave/hydrogenator

-

Magnetic stirrer

-

Büchner funnel and filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vessel Charging: In a high-pressure reaction vessel, dissolve 3-ethylpyridine (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (typically 2-5 mol%) to the solution. Causality: Glacial acetic acid serves as a solvent and protonates the pyridine nitrogen, activating the ring towards reduction.

-

System Purge: Seal the reaction vessel and purge it several times with nitrogen gas to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 70 bar). Begin stirring and heat the reaction if necessary (e.g., 40-60°C). Monitor the reaction progress by observing hydrogen uptake. Trustworthiness: The reaction is complete when hydrogen consumption ceases.

-

Reaction Quench: Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel again with nitrogen.

-

Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.

-

Workup: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated solution of NaHCO₃ until effervescence stops. Self-Validation: The aqueous layer should be basic (pH > 8) to ensure the piperidine product is in its free base form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude 3-Ethylpiperidine can be purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-Ethylpiperidine is essential for its use in pharmaceutical manufacturing, where even minor impurities can affect the efficacy and safety of the final API.[1] A multi-technique analytical approach is required for comprehensive characterization.[9][10]

Caption: Quality control workflow for 3-Ethylpiperidine.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure. The spectra will show characteristic signals for the ethyl group and the protons and carbons of the piperidine ring, confirming the substitution pattern.[10][11]

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound (113.20 g/mol ) and can help identify impurities by their mass fragmentation patterns.[9][12]

-

Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups. For 3-Ethylpiperidine, the spectrum will show characteristic C-H stretches and a notable N-H stretch for the secondary amine, while confirming the absence of aromatic C=C stretches from the starting material.[10][11]

-

Gas Chromatography (GC): A GC analysis provides a quantitative assessment of purity. A high-purity sample will show a single major peak, while the area percentages of minor peaks can be used to quantify impurities.

Applications in Drug Development and Organic Synthesis

The piperidine motif is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[5][8] Its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, makes it a privileged scaffold. 3-Ethylpiperidine serves as a crucial precursor and building block in several key areas.

-

Pharmaceutical Intermediates: It is a fundamental component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system, such as analgesics, neuroleptics, and antidepressants.[1][6]

-

Agrochemicals: The compound is used as a precursor for various pesticides and herbicides.[5]

-

Scaffold for Enzyme Inhibitors: The 3-substituted piperidine structure is often used to orient functional groups in a specific 3D space to interact with enzyme active sites. Derivatives have been explored as inhibitors for enzymes like acetylcholinesterase, relevant in Alzheimer's disease research.[13]

-

Organic Synthesis: Beyond specific applications, it is a versatile intermediate for creating more complex substituted piperidine derivatives through N-alkylation, N-acylation, and other modifications of the secondary amine.

Safety, Handling, and Storage

Proper handling of 3-Ethylpiperidine is critical due to its hazardous properties.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), 3-Ethylpiperidine is classified with the following hazards:[2]

-

H226: Flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated chemical fume hood. Use explosion-proof electrical equipment. Ensure grounding and bonding of containers to prevent static discharge.[14]

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[14]

-

Handling: Avoid breathing vapors. Do not allow contact with skin, eyes, or clothing. Keep away from heat, sparks, and open flames.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials. Keep away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[14]

References

- The Importance of 3-Ethylpiperidine in Pharmaceutical Intermediate Manufacturing. (2025). Self-published source.

-

PubChem. (n.d.). 3-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

-

Kozma, D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13603-10-6, 3-ethylpiperidine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Retrieved from [Link]

- BenchChem. (2025).

- Sigma-Aldrich. (2025).

- Google Patents. (n.d.). CN108017572A - The preparation method of (S)-3-hydroxy piperidines.

- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

- Al-Zoubi, R. M. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.

- Singh, S., et al. (2022). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics.

- Defense Technical Information Center. (n.d.). Piperidine Synthesis.

- Hangzhou Leap Chem Co., Ltd. (n.d.). Cbz-Piperidine-3-carboxylic Acid Ethyl Ester.

- Anderson, E., et al. (2022).

- OChem. (2024).

- Self-published source. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- Kumar, A., et al. (2012). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar.

-

PubChem. (n.d.). N-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

- International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.

-

NIST. (n.d.). 3-Ethyl-piperidine. NIST Chemistry WebBook. Retrieved from [Link]

- Yilmaz, I., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.

- Analytical Methods Committee. (2013). Analytical methodology for the chemical characterisation of street samples of piperazines. Analytical Methods.

- University of Notre Dame. (2023). Development of Analytical Methods for Highly Selective and Sensitive Analysis of Compounds Relevant to Human Health and the Environment.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN108017572A - ï¼Sï¼The preparation method of -3- hydroxy piperidines - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. tuodaindus.com [tuodaindus.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 3-Ethylpiperidine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Ethylpiperidine (CAS: 13603-10-6), a heterocyclic secondary amine with applications in pharmaceutical and chemical synthesis.[1][2] As a fundamental building block, unambiguous structural confirmation is paramount. This document details the theoretical and experimental data for 3-Ethylpiperidine using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causal reasoning behind experimental parameter selection and provide detailed protocols to ensure reproducible, self-validating results. The interpretation of each spectrum is explained, linking spectral features to the compound's molecular structure and characteristic fragmentation pathways.

Introduction: The Imperative for Spectroscopic Verification

3-Ethylpiperidine (C₇H₁₅N, Mol. Wt.: 113.20 g/mol ) is a substituted piperidine derivative.[3] The piperidine ring is a ubiquitous scaffold in many pharmaceuticals, and the nature and position of its substituents critically influence biological activity. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for any research or development endeavor. This guide serves as a practical reference for scientists to confirm the identity, purity, and structural integrity of 3-Ethylpiperidine.

The overall workflow for the spectroscopic analysis of a chemical entity like 3-Ethylpiperidine is a multi-technique approach, ensuring that the data from each analysis is orthogonal and complementary.

Caption: General workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a complete structural map can be assembled.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of distinct proton types and their connectivity. For 3-Ethylpiperidine, we can predict the spectrum based on established chemical shift principles.[4]

-

Sample Preparation: Dissolve ~5-10 mg of 3-Ethylpiperidine in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is a standard solvent for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing.

-

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Causality: Higher field strengths (e.g., 400 MHz vs. 60 MHz) provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in the piperidine ring.

-

-

Acquisition Parameters:

-

Number of scans: 16 (adjust for concentration).

-

Relaxation delay: 2 seconds.

-

Pulse angle: 45 degrees.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

Caption: Structure of 3-Ethylpiperidine.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| H-8 (CH₃) | ~0.9 | Triplet (t) | 3H | Alkyl group triplet coupled to the adjacent CH₂ group. |

| H-7 (CH₂) | ~1.4 | Quartet (q) | 2H | Methylene protons coupled to the adjacent CH₃ group. |

| Piperidine Ring (H-2ax, H-2eq, H-4, H-5, H-6) | ~1.1 - 1.9 (aliphatic region) | Complex Multiplets (m) | 6H | These ring protons are diastereotopic and exhibit complex spin-spin coupling, resulting in overlapping multiplets. |

| H-3 | ~2.4 - 2.6 | Multiplet (m) | 1H | Methine proton adjacent to the ethyl group, shifted slightly downfield. |

| Piperidine Ring (H-2, H-6 adjacent to N) | ~2.8 - 3.1 | Complex Multiplets (m) | 4H | Protons on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and shifted downfield. |

| N-H | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift is variable and concentration-dependent; the peak is often broad due to quadrupole broadening and exchange. |

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule.

The sample preparation and instrument setup are identical to that of ¹H NMR. The acquisition will be for ¹³C nuclei, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

The following table summarizes the expected chemical shifts for the seven unique carbon atoms in 3-Ethylpiperidine, based on computational data available from public databases.[5]

| Carbon Assignment | Reported Chemical Shift (ppm) [5] | Rationale |

| C-8 (CH₃) | ~12.1 | Standard upfield chemical shift for a terminal methyl carbon. |

| C-5 | ~25.9 | Aliphatic piperidine ring carbon, shielded. |

| C-7 (CH₂) | ~29.5 | Ethyl group methylene carbon. |

| C-4 | ~33.8 | Aliphatic piperidine ring carbon. |

| C-3 | ~40.1 | Methine carbon of the piperidine ring, site of ethyl substitution. |

| C-6 | ~47.5 | Piperidine ring carbon adjacent to the nitrogen atom, deshielded. |

| C-2 | ~54.3 | Piperidine ring carbon adjacent to the nitrogen, deshielded more than C-6 due to the influence of the C-3 substituent. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FTIR

-

Sample Preparation: A neat liquid sample is used. A single drop of 3-Ethylpiperidine is placed between two salt plates (e.g., NaCl or KBr).

-

Causality: This method, known as a thin film or neat sample, is simple and avoids solvent peaks that could obscure the spectrum. The salt plates are transparent to IR radiation.

-

-

Background Scan: A background spectrum of the empty spectrometer is recorded.

-

Causality: This is a critical self-validating step. The background is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Data Interpretation

The IR spectrum of 3-Ethylpiperidine will be dominated by absorptions from the secondary amine and alkane C-H bonds.[6][7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| ~3300 - 3250 | N-H Stretch | Medium, Sharp | Characteristic of a secondary amine N-H bond. Its sharpness distinguishes it from the broad O-H stretch of alcohols.[6] |

| 2960 - 2850 | C-H Stretch (sp³) | Strong | Multiple strong peaks corresponding to the symmetric and asymmetric stretching of the numerous C-H bonds in the piperidine ring and ethyl group.[8] |

| ~1470 - 1450 | C-H Bend (Scissoring) | Medium | Bending vibration of the CH₂ groups.[8] |

| ~1380 | C-H Bend (Rocking) | Medium | Bending vibration from the CH₃ group.[8] |

| ~1250 - 1020 | C-N Stretch | Medium | Stretching vibration of the aliphatic amine C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For piperidine derivatives, fragmentation is often initiated at the nitrogen atom.[9]

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Introduction: A dilute solution of 3-Ethylpiperidine in a volatile solvent (e.g., dichloromethane) is injected into the Gas Chromatograph (GC).

-

Causality: The GC separates the analyte from the solvent and any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV). This is known as Electron Ionization (EI).

-

Causality: EI is a hard ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation. This fragmentation pattern acts as a molecular "fingerprint."[10]

-

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Data Interpretation

The mass spectrum will show a molecular ion (M⁺) and several fragment ions. The molecular weight of 3-Ethylpiperidine is 113.20 g/mol , so the molecular ion peak is expected at m/z = 113.[3]

The primary fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[9][11] This cleavage results in the formation of a stable, resonance-stabilized iminium ion.

Caption: Primary α-cleavage fragmentation of 3-Ethylpiperidine.

Key Peaks in the Mass Spectrum:

| m/z Value | Proposed Fragment | Interpretation |

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group, a less favored α-cleavage. |

| 84 | [M - C₂H₅]⁺ | Base Peak. Loss of the ethyl group via α-cleavage. This is the most favorable fragmentation, leading to a stable secondary iminium ion. This is often the most intense peak (the base peak) in the spectrum.[9][10] |

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of 3-Ethylpiperidine. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework. IR spectroscopy validates the presence of the key secondary amine functional group and aliphatic moieties. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage, which is characteristic of this class of compounds. The protocols and interpretations outlined in this guide provide a robust framework for researchers to confidently verify the structure and purity of 3-Ethylpiperidine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 202966, 3-Ethylpiperidine. Retrieved from [Link]

-

Wiley-VCH GmbH (2024). 3-Ethylpiperidine - Optional[13C NMR] - Chemical Shifts. In SpectraBase. Retrieved from [Link]

-

NIST (2021). 3-Ethyl-piperidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114524, 1-Ethyl-3-piperidinol. Retrieved from [Link]

-

Wiley-VCH GmbH (2024). 3-Amino-1-ethylpiperidine - Optional[MS (GC)] - Spectrum. In SpectraBase. Retrieved from [Link]

-

Université du Luxembourg (2026). 3-ethylpiperidine (C7H15N). In PubChemLite. Retrieved from [Link]

-

Wiley-VCH GmbH (2024). 3-Amino-1-ethylpiperidine - Optional[1H NMR] - Chemical Shifts. In SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13007, N-Ethylpiperidine. Retrieved from [Link]

-

ResearchGate GmbH (2016). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... In ResearchGate. Retrieved from [Link]

-

Cheméo (2024). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Retrieved from [Link]

-

University of Puget Sound. Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

-

Stenutz, R. 3-ethylpiperidine. Retrieved from [Link]

-

NIST (2021). 3-Piperidinol, 1-ethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

NIST (2021). Piperidine, 1-ethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. In Chemguide. Retrieved from [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UCLA Chemistry. IR Chart. Retrieved from [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

Erdogdu, Y., & Güllüoğlu, M. T. (2009). Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 162-167. [Link]

-

Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2012). Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview. In Mass Spectrometry in Medicinal Chemistry. [Link]

-

ResearchGate GmbH (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. In ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 5). Infrared spectroscopy correlation table. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethylpiperidine [stenutz.eu]

- 3. 3-Ethyl-piperidine [webbook.nist.gov]

- 4. web.pdx.edu [web.pdx.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

3-Ethylpiperidine synthesis from pyridine derivatives

An In-depth Technical Guide to the Synthesis of 3-Ethylpiperidine from Pyridine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, while also serving as a versatile scaffold for introducing diverse functionalities. 3-Ethylpiperidine, in particular, is a key building block in the synthesis of various biologically active compounds, including analgesics, neuroleptics, and antipsychotic agents.[1][3] This guide provides an in-depth exploration of the principal synthetic routes to 3-ethylpiperidine, commencing from readily available pyridine precursors. The methodologies discussed herein are presented with a focus on mechanistic understanding, practical application, and the rationale behind experimental design, catering to researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of 3-Ethylpiperidine

The synthesis of 3-ethylpiperidine from pyridine derivatives can be broadly categorized into two main strategies:

-

Direct Reduction of 3-Ethylpyridine: This is the most straightforward approach, involving the synthesis or procurement of 3-ethylpyridine followed by the reduction of the aromatic pyridine ring to the saturated piperidine ring.

-

Functionalization of the Pyridine Ring Followed by Reduction: This strategy involves introducing an ethyl or a precursor group at the 3-position of the pyridine ring, followed by reduction of the heterocyclic core.

This guide will delve into the most pertinent and effective methods within these strategies, providing both theoretical and practical insights.

Part I: Direct Reduction of 3-Ethylpyridine

The catalytic hydrogenation of 3-ethylpyridine is a widely employed and industrially scalable method for the synthesis of 3-ethylpiperidine. The choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and selectivity.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of 3-ethylpyridine with hydrogen gas in the presence of a metal catalyst. The reaction proceeds through a stepwise addition of hydrogen atoms to the pyridine ring, typically involving partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine.[3][4]

Causality Behind Experimental Choices:

-

Catalyst Selection: Noble metal catalysts such as Platinum (Pt), Rhodium (Rh), Palladium (Pd), and Ruthenium (Ru) are highly effective for pyridine hydrogenation.[3]

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) is often favored for its high activity and ability to operate under relatively mild conditions. It is typically used in acidic media, such as glacial acetic acid, which protonates the pyridine nitrogen, enhancing its susceptibility to reduction.[3]

-

Rhodium-based catalysts , like Rhodium(III) oxide (Rh₂O₃) or Rhodium on carbon (Rh/C), exhibit excellent activity and can often be used under milder pressures and temperatures.[3][5]

-

Ruthenium catalysts are also effective and can be a more cost-effective option.

-

-

Solvent System: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like alcohols (e.g., ethanol, methanol) and acidic solvents (e.g., acetic acid) are commonly used as they can help to protonate the pyridine ring, facilitating reduction.[3]

-

Reaction Conditions (Pressure & Temperature): The hydrogenation of the stable aromatic pyridine ring generally requires elevated pressures of hydrogen gas and often moderate heating to achieve a reasonable reaction rate.[5] The specific conditions are highly dependent on the chosen catalyst and substrate.

Experimental Protocol: Catalytic Hydrogenation of 3-Ethylpyridine using PtO₂

This protocol is adapted from established procedures for pyridine hydrogenation.[3]

Materials:

-

3-Ethylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

High-pressure autoclave/hydrogenator

Procedure:

-

To a high-pressure reaction vessel, add 3-ethylpyridine (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with nitrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 70 bar).

-

Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques (e.g., GC-MS) on aliquots.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-ethylpiperidine.

-

The crude product can be further purified by distillation.

Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield (%) | Reference |

| PtO₂ | 50-100 | 25-80 | Acetic Acid, Ethanol | >90 | [3] |

| Rh/C | 5-50 | 25-60 | Methanol, Ethanol | >95 | [5] |

| Ru/C | 50-150 | 80-120 | Water, Alcohols | >90 | [3] |

Dissolving Metal Reduction (Birch-type Reduction)

The reduction of pyridines using an alkali metal (typically sodium) in a protic solvent like liquid ammonia or an alcohol is a classic method known as the Birch reduction.[6][7] This method offers an alternative to catalytic hydrogenation and avoids the need for high-pressure equipment.

Mechanism of the Birch Reduction:

The reaction proceeds via a single-electron transfer (SET) mechanism.[6][7]

-

An alkali metal (e.g., Na) dissolves in the alcohol to form a solvated electron.

-

The solvated electron adds to the pyridine ring, forming a radical anion.

-

The radical anion is protonated by the alcohol solvent.

-

A second electron transfer to the resulting radical gives an anion.

-

This anion is then protonated by the alcohol to yield a dihydropyridine intermediate.

-

The process continues until the ring is fully saturated to the piperidine.

Experimental Protocol: Sodium in Ethanol Reduction of 3-Ethylpyridine

This protocol is based on the well-established Bouveault-Blanc reduction principles, adapted for pyridine reduction.[8][9][10]

Materials:

-

3-Ethylpyridine

-

Sodium metal

-

Absolute Ethanol

-

Toluene (as a co-solvent, optional)

-

Water

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether (for extraction)

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, place a solution of 3-ethylpyridine (1.0 eq) in absolute ethanol (20-30 volumes).

-

Carefully add small pieces of sodium metal (4-6 eq) to the solution at a rate that maintains a steady reflux. Caution: The reaction is highly exothermic and produces hydrogen gas.

-

After the addition of sodium is complete and the metal has fully reacted, continue to stir the mixture until it cools to room temperature.

-

Slowly and carefully add water to the reaction mixture to quench any unreacted sodium and to hydrolyze the sodium ethoxide.[9]

-

Acidify the mixture with hydrochloric acid.

-

Distill off the ethanol.

-

Make the remaining aqueous solution strongly basic with sodium hydroxide.

-

Extract the product with diethyl ether (3x).

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

-

The resulting crude 3-ethylpiperidine can be purified by distillation.

Part II: Multi-Step Syntheses via Pyridine Functionalization

These routes offer greater flexibility and are particularly valuable for the synthesis of more complex or stereochemically defined 3-substituted piperidines.

Grignard Reaction with 3-Halopyridines followed by Reduction

This approach involves the formation of a Grignard reagent from an ethyl halide and its subsequent reaction with a 3-halopyridine (e.g., 3-bromopyridine) to form 3-ethylpyridine, which is then reduced.

Workflow Diagram: Grignard Route to 3-Ethylpiperidine

Caption: Grignard-based synthesis of 3-ethylpiperidine.

Causality and Protocol Insights:

-

Formation of the Grignard Reagent: The reaction of ethyl bromide with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) is a standard procedure. Strict exclusion of moisture is crucial to prevent quenching of the Grignard reagent.[11]

-

Coupling with 3-Bromopyridine: The addition of 3-bromopyridine to the pre-formed Grignard reagent results in a nucleophilic substitution reaction to yield 3-ethylpyridine.[11]

-

Reduction: The resulting 3-ethylpyridine is then reduced to 3-ethylpiperidine using one of the methods described in Part I.

Asymmetric Synthesis via Rhodium-Catalyzed Carbometalation

For applications requiring enantiomerically pure 3-ethylpiperidine, asymmetric synthesis is essential. A notable modern approach involves a three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction.[1][2][12]

Workflow Diagram: Asymmetric Synthesis of 3-Substituted Piperidines

Caption: Asymmetric synthesis of 3-substituted piperidines.

Experimental Protocol: Key Steps in Asymmetric Synthesis

This is a conceptual outline based on the work by Fletcher and colleagues.[12]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

-

Pyridine is partially reduced with sodium borohydride in methanol at low temperatures (-78 °C).

-

The intermediate is trapped in situ with phenyl chloroformate to yield the stable dihydropyridine derivative.[12]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

-

The dihydropyridine is reacted with a boronic acid (in the case of 3-ethylpiperidine, vinylboronic acid could be a precursor, followed by reduction of the vinyl group) in the presence of a rhodium catalyst and a chiral ligand (e.g., (S)-Segphos).[12]

-

This key step establishes the stereocenter at the 3-position with high enantioselectivity.[2][12]

Step 3: Reduction to the Piperidine

-

The resulting enantioenriched 3-substituted tetrahydropyridine is then fully reduced to the corresponding piperidine. This can be achieved through standard catalytic hydrogenation.

This advanced methodology provides access to chiral 3-substituted piperidines, which are of high value in pharmaceutical development.[1][2]

Conclusion and Future Perspectives

The synthesis of 3-ethylpiperidine from pyridine derivatives encompasses a range of methodologies, from classic dissolving metal reductions to modern asymmetric catalytic transformations. The choice of a specific route will depend on factors such as scale, cost, and the need for stereochemical control. Direct catalytic hydrogenation of 3-ethylpyridine remains a robust and scalable method for producing the racemic product. For access to enantiomerically pure 3-ethylpiperidine, multi-step sequences involving asymmetric catalysis are the state-of-the-art. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient and selective catalytic systems for the synthesis of chiral piperidine derivatives will remain an active and important area of chemical research.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethylpiperidine. PubChem. Retrieved January 9, 2024, from [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145(26), 14221-14226. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Syntheses. Retrieved January 9, 2024, from [Link]

-

Wollensak, J., & Closson, R. D. (n.d.). Piperidine, 1-ethyl-. Organic Syntheses. Retrieved January 9, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl piperidine-3-carboxylate. PubChem. Retrieved January 9, 2024, from [Link]

-

Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

-

Fand, T. I., & Lutomski, C. F. (1949). Preparation of 3-Ethylpyridine. Journal of the American Chemical Society, 71(7), 2633–2633. [Link]

-

Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

-

Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 47(7), 935-942. [Link]

-

ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines. [Link]

-

Wikipedia. (n.d.). Birch reduction. Retrieved January 9, 2024, from [Link]

-

van der Burg, W. J. (1954). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 73(6), 461-464. [Link]

- Google Patents. (n.d.). Stereoselective synthesis of piperidine derivatives.

-

Al-Zain, J., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]

-

ScienceMadness Discussion Board. (2013, June 27). pyridine reduction. [Link]

-

YouTube. (2023, June 24). [ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine. [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

-

Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

-

MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

-

YouTube. (2025, March 25). Birch Reduction in Organic Synthesis. [Link]

-

WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. [Link]

-

MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

-

ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

-

Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Study of new developments in birch reduction process and their applications for the synthesis and CNS depressant activity of 3-. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2018, December 10). (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. [Link]

-

Quora. (2015, December 27). How does sodium metal in ethyl alcohol act as a reducing agent for aldehydes and ketones?[Link]

-

National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. [Link]

-

National Institutes of Health. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. [Link]

-

Organic Syntheses. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

-

ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Birch reduction - Wikipedia [en.wikipedia.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Ethylpiperidine

Foreword

The piperidine scaffold is one of the most ubiquitous nitrogen-containing heterocycles in the landscape of pharmaceuticals and natural products.[1][2][3][4] Its unique conformational flexibility and ability to engage in crucial binding interactions have cemented its role as a privileged structure in medicinal chemistry. This guide delves into the history and synthesis of a specific, yet fundamental derivative: 3-Ethylpiperidine. While not a blockbuster drug in itself, its history is intertwined with the foundational principles of heterocyclic chemistry, and its synthesis remains a critical process for the production of more complex active pharmaceutical ingredients (APIs).[5][6] This document provides researchers and drug development professionals with a comprehensive understanding of its origins, the causal logic behind its synthesis, and detailed, field-proven experimental protocols.

Historical Context: From Alkaloids to Modern Synthesis

The story of 3-ethylpiperidine does not begin with its own discovery, but with that of its parent ring system, piperidine. The piperidine structure was first identified in piperine, the pungent compound from black pepper. However, its true place in the annals of organic chemistry was solidified by the pioneering work of German chemist Albert Ladenburg in the late 19th century.[7][8] Ladenburg was instrumental in elucidating the structure of alkaloids, and his total synthesis of coniine—the toxic hemlock alkaloid containing a propyl-substituted piperidine ring—was a landmark achievement that helped to unravel the structure of this important class of compounds.[7][8]

This early work established a critical precedent: the most direct and logical pathway to synthesizing saturated N-heterocycles like piperidines was through the reduction of their stable aromatic precursors. Just as Ladenburg synthesized piperidine by reducing pyridine, the most prevalent and historically significant method for preparing 3-ethylpiperidine is the catalytic hydrogenation of 3-ethylpyridine. This approach remains the cornerstone of its industrial production today.

The Primary Synthesis Route: Catalytic Hydrogenation of 3-Ethylpyridine

The transformation of 3-ethylpyridine, an aromatic heterocycle, into 3-ethylpiperidine, its saturated aliphatic counterpart, involves breaking the aromaticity of the pyridine ring through the addition of six hydrogen atoms. Due to the inherent stability of the aromatic system, this process requires significant energy input, typically in the form of high hydrogen pressure, elevated temperatures, and the use of a metal catalyst.[9]

2.1. Mechanistic Principles and Causality

The catalytic hydrogenation of a pyridine ring is a stepwise heterogeneous catalytic process.[5] The causality behind the experimental choices—high pressure, specific catalysts, and solvents—is rooted in overcoming the thermodynamic barrier of dearomatization.

-

Adsorption: The process begins with the adsorption of both the 3-ethylpyridine molecule and hydrogen gas onto the surface of the metal catalyst.[10]

-

Hydrogen Dissociation: The H-H bond in H₂ is cleaved on the catalyst surface, forming reactive, adsorbed hydrogen atoms.

-

Stepwise Hydrogen Addition: These hydrogen atoms are sequentially added to the carbon and nitrogen atoms of the pyridine ring. This occurs through a series of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine.[5]

-

Desorption: Once the ring is fully saturated, the final product, 3-ethylpiperidine, desorbs from the catalyst surface, freeing the active site for the next cycle.

The choice of catalyst is paramount. Noble metal catalysts like Platinum (Pt), Rhodium (Rh), Palladium (Pd), and Ruthenium (Ru) are highly effective due to their optimal balance of adsorbing the reactants without binding the product so strongly as to prevent its release (catalyst poisoning).[5]

2.2. Visualization: General Hydrogenation Workflow

The following diagram illustrates the logical flow of a typical catalytic hydrogenation experiment for producing 3-ethylpiperidine.

Caption: Workflow for the synthesis of 3-Ethylpiperidine via catalytic hydrogenation.

2.3. Data Presentation: Comparison of Catalytic Systems

The selection of a catalyst directly impacts reaction efficiency, selectivity, and cost. The following table summarizes performance data for different systems used in the hydrogenation of substituted pyridines.

| Catalyst System | Precursor | Pressure (H₂) | Temperature | Time | Yield | Reference |

| 5 mol% PtO₂ (Adams') | 3-Methylpyridine | 70 bar | Ambient | - | High | [5] |

| 0.5 mol% Rh₂O₃ | 3-Methylpyridine | 5 bar | 40°C | 16 h | High | [5] |

| 10% Rh/C | Various Pyridines | 5 atm | 80°C | - | Good-Excellent | [11] |

| Ru/SiO₂ + Al₂O₃ | 3-Hydroxypyridine | 7 MPa (70 bar) | 85°C | - | Good | [12] |

2.4. Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a substituted piperidine via catalytic hydrogenation, adapted for 3-ethylpiperidine synthesis.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

-

Principle: This classic method uses PtO₂, which is reduced in situ to finely dispersed, highly active platinum metal. Acetic acid is a common solvent that helps to activate the catalyst and keep the amine product protonated, preventing catalyst poisoning.

-

Materials:

-

3-Ethylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

-

-

Equipment:

-

High-pressure autoclave/hydrogenator (e.g., Parr shaker)

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

-

Procedure:

-

To a high-pressure reaction vessel, add 3-ethylpyridine (1.0 eq) and glacial acetic acid (approx. 5 mL per 1 g of substrate).

-

Carefully add the PtO₂ catalyst (0.05 eq) to the solution under an inert atmosphere if possible, though brief air exposure is tolerated.

-

Seal the reaction vessel and purge with nitrogen gas three times to remove all oxygen.

-

Pressurize the vessel with hydrogen gas to 70 bar (approx. 1000 psi).

-

Commence vigorous stirring and heat the reaction if necessary (often proceeds at room temperature). Monitor the reaction by observing hydrogen uptake.

-

Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the vessel again with nitrogen.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad thoroughly with additional ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-ethylpiperidine, which can be purified by distillation.

-

Modern Synthetic Advancements

While catalytic hydrogenation is the workhorse method, modern organic synthesis has introduced more sophisticated and selective techniques for preparing substituted piperidines, particularly when specific stereochemistry is required.

-

Iridium(III)-Catalyzed Ionic Hydrogenation: This robust method operates under milder conditions and demonstrates remarkable functional group tolerance.[1][13] Unlike traditional hydrogenation, it is inert to reducible groups like nitro, azido, and bromo moieties, which vastly expands the chemical space available for complex molecule synthesis.[1][13]

-

Asymmetric Synthesis: For pharmaceutical applications, controlling the stereochemistry at the 3-position is often critical. Modern methods, such as the Rhodium-catalyzed asymmetric reductive Heck reaction, allow for the synthesis of enantioenriched 3-substituted piperidines from pyridine precursors and boronic acids.[14] This provides direct access to chiral building blocks that would otherwise require difficult chiral resolution steps.

Visualization: Logic of Asymmetric Synthesis

Caption: A modern multi-step strategy for accessing chiral 3-substituted piperidines.

Physicochemical Properties of 3-Ethylpiperidine

Accurate physical data is essential for experimental design, purification, and quality control.

| Property | Value | Source |

| IUPAC Name | 3-ethylpiperidine | [15][16] |

| CAS Number | 13603-10-6 | [15][16][17] |

| Molecular Formula | C₇H₁₅N | [15][16][17] |

| Molecular Weight | 113.20 g/mol | [15][16][17] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~164-166 °C | - |

| SMILES | CCC1CCCNC1 | [15][18] |

| InChIKey | YLUDSYGJHAQGOD-UHFFFAOYSA-N | [15][16] |

Conclusion

The journey of 3-ethylpiperidine from a conceptual derivative of a historically significant natural product scaffold to a readily available synthetic intermediate showcases the evolution of organic chemistry. Its primary synthesis via the catalytic hydrogenation of 3-ethylpyridine is a testament to a robust, scalable, and fundamentally sound chemical transformation. While modern techniques now offer exquisite control over stereochemistry and functional group compatibility, this foundational reaction remains a pillar of heterocyclic chemistry. For researchers in drug development, understanding the synthesis and history of such core building blocks is not merely academic; it provides the practical knowledge required to innovate and construct the next generation of life-saving therapeutics.

References

-

Pharmacological Applications of Piperidine Derivatives . (2023). Encyclopedia.pub. [Link]

-

Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines . (2025). Nature Chemistry. [Link]

- CN108017572A - The preparation method of (S)-3- hydroxy piperidines. (2018).

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines . (2023). ChemRxiv. [Link]

-

Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study . (2022). Canadian Journal of Chemistry. [Link]

-

Analgesic activity of alkyl piperidine derivatives . (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Piperidine synthesis . (n.d.). Organic Chemistry Portal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (2023). MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (2023). PubMed Central. [Link]

-

3-Ethylpiperidine . (n.d.). PubChem. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . (2023). Journal of the American Chemical Society. [Link]

-

Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century . (2021). FUPRESS. [Link]

-

Piperidine Synthesis . (1992). DTIC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (2023). PubMed. [Link]

-

3-Ethyl-piperidine . (n.d.). NIST WebBook. [Link]

-

3-ethylpiperidine (C7H15N) . (n.d.). PubChemLite. [Link]

-

The Importance of 3-Ethylpiperidine in Pharmaceutical Intermediate Manufacturing . (2025). LinkedIn. [Link]

-

Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century . (2021). FUPRESS. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century (To the 110th Anniversary of His Death) | Substantia [riviste.fupress.net]

- 8. riviste.fupress.net [riviste.fupress.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Piperidine synthesis [organic-chemistry.org]

- 12. CN108017572A - ï¼Sï¼The preparation method of -3- hydroxy piperidines - Google Patents [patents.google.com]

- 13. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Ethyl-piperidine [webbook.nist.gov]

- 17. scbt.com [scbt.com]

- 18. PubChemLite - 3-ethylpiperidine (C7H15N) [pubchemlite.lcsb.uni.lu]

Navigating the Chiral Landscape of 3-Ethylpiperidine: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of Chirality in Modern Drug Development

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The piperidine scaffold, a ubiquitous and highly valued motif in pharmaceuticals, frequently harbors one or more stereocenters, making a thorough understanding of its chiral forms essential.[1][2] This guide focuses on 3-ethylpiperidine, a seemingly simple substituted piperidine, to illustrate the profound differences between a racemic mixture and its constituent enantiomers.

For researchers, scientists, and drug development professionals, the decision to advance a racemic mixture versus a single enantiomer is a critical juncture with far-reaching implications for efficacy, safety, and pharmacokinetics.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, contribute to off-target effects, or even be toxic.[3] This guide provides a comprehensive technical overview of the synthesis, resolution, and characterization of racemic and enantiopure 3-ethylpiperidine, grounded in established chemical principles and field-proven methodologies. Our objective is to equip you with the foundational knowledge and practical protocols necessary to navigate the chiral landscape of this important building block and, by extension, other chiral molecules in your discovery pipeline.

Part 1: The Racemic Starting Point - Synthesis of (±)-3-Ethylpiperidine

The most common and scalable route to racemic 3-ethylpiperidine begins with its aromatic precursor, 3-ethylpyridine. This two-step synthesis is robust and amenable to large-scale production.

Synthesis of 3-Ethylpyridine

The precursor, 3-ethylpyridine, can be synthesized through various methods. A well-established laboratory-scale method is the Huang-Minlon modification of the Wolff-Kishner reduction of 3-acetylpyridine, which has been reported to achieve yields of around 80%.[4] This reaction efficiently deoxygenates the ketone to the corresponding ethyl group.

Catalytic Hydrogenation of 3-Ethylpyridine

The pivotal step is the catalytic hydrogenation of the 3-ethylpyridine ring to yield 3-ethylpiperidine. This reduction of the aromatic system requires a catalyst and a hydrogen source, typically pressurized hydrogen gas.[5] While various noble metal catalysts such as platinum, rhodium, and ruthenium are effective, platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium like glacial acetic acid is a classic and highly effective system for this transformation.[5][6][7][8]

The reaction proceeds through the adsorption of 3-ethylpyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, leading to the fully saturated piperidine ring.[5][9]

Experimental Protocol: Synthesis of Racemic (±)-3-Ethylpiperidine

Step 1: Synthesis of 3-Ethylpyridine (via Huang-Minlon Reduction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylpyridine (1.0 eq), hydrazine hydrate (4.0-5.0 eq), and a high-boiling point solvent such as triethylene glycol.[4]

-

Initial Reaction: Add potassium hydroxide (4.0-5.0 eq) to the mixture. Heat the reaction to ~130-140 °C for 1-2 hours.

-

Distillation: Increase the temperature to ~190-200 °C to distill off water and excess hydrazine.

-

Reflux: Maintain the reaction at reflux for an additional 3-4 hours until nitrogen evolution ceases.

-

Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation to yield 3-ethylpyridine.[4]

Step 2: Catalytic Hydrogenation to (±)-3-Ethylpiperidine

-

Vessel Preparation: To a high-pressure reaction vessel (autoclave), add 3-ethylpyridine (1.0 eq) and glacial acetic acid (as solvent).[5]

-

Catalyst Addition: Carefully add PtO₂ catalyst (e.g., 5 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 70 bar).[5]

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 40-60 °C) and stir vigorously for 16-24 hours, or until hydrogen uptake ceases.

-

Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation and Purification: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and remove the solvent under reduced pressure. The crude product can be purified by distillation to afford racemic (±)-3-ethylpiperidine.

Part 2: Separation of Enantiomers - The Path to Enantiopurity

With the racemic mixture in hand, the next critical phase is the separation of the (R) and (S) enantiomers. This process, known as chiral resolution, is fundamental to accessing enantiopure material for biological evaluation.

The Principle of Diastereomeric Salt Formation

The most time-honored and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[6][9][10] This technique leverages the following principles:

-

Enantiomers ((R)-amine and (S)-amine) have identical physical properties (e.g., solubility).

-

A single enantiomer of a chiral resolving agent (e.g., an (R')-acid) is introduced.

-

The reaction forms two diastereomeric salts: (R)-amine•(R')-acid and (S)-amine•(R')-acid.

-

Diastereomers have different physical properties, including solubility in a given solvent system.[10]

By carefully selecting the resolving agent and solvent, one diastereomeric salt can be selectively crystallized from the solution, while the other remains in the mother liquor.

Selection of the Chiral Resolving Agent

For basic compounds like 3-ethylpiperidine, chiral acids are the resolving agents of choice. Derivatives of tartaric acid are particularly effective.[10][11][12][13][14] Dibenzoyl-L-tartaric acid (L-DBTA) is an excellent candidate due to its rigid structure, which often leads to well-defined crystalline salts with significant solubility differences.[12]

The choice of resolving agent and solvent often requires empirical screening to find the optimal conditions for crystallization and separation.

Experimental Protocol: Chiral Resolution of (±)-3-Ethylpiperidine

-

Diastereomeric Salt Formation:

-

Dissolve racemic (±)-3-ethylpiperidine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). Gentle heating may be required.

-

In a separate flask, dissolve dibenzoyl-L-tartaric acid (L-DBTA) (0.5 to 1.0 eq) in the same solvent.[15] The use of a sub-stoichiometric amount of the resolving agent can maximize the purity of the less soluble salt.[15]

-

Slowly add the L-DBTA solution to the amine solution with stirring.

-

-

Crystallization:

-

Heat the combined solution to ensure complete dissolution, then allow it to cool slowly to room temperature. Seeding with a small crystal from a previous batch can be beneficial.[12]

-

Allow the mixture to stand undisturbed (e.g., for 24 hours) to facilitate the crystallization of the less soluble diastereomeric salt.[10]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

The mother liquor, now enriched in the other diastereomer, can be collected for subsequent recovery of the other enantiomer.

-

-

Liberation of the Enantiopure Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong base (e.g., 50% NaOH solution) until the salt dissolves and the solution is strongly basic (pH > 12).[15]

-

Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched 3-ethylpiperidine.

-

Part 3: Alternative Strategy - Asymmetric Synthesis

While chiral resolution is a powerful technique, modern organic synthesis also offers methods to directly synthesize a single enantiomer, a process known as asymmetric synthesis. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. A recent and notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines, which can provide access to a wide variety of enantioenriched 3-substituted piperidines with high enantioselectivity.[4][12]

This three-step process generally involves:

-

Partial reduction of the pyridine precursor.

-

Rh-catalyzed asymmetric carbometalation.

-

A final reduction to the piperidine.[12]

While optimizing such a synthesis for 3-ethylpiperidine would require dedicated research, it represents a state-of-the-art alternative to classical resolution.

Part 4: Characterization and Analysis - Distinguishing the Mirror Images

Once the racemic and enantiopure forms of 3-ethylpiperidine are prepared, robust analytical methods are required to confirm their identity, purity, and stereochemical integrity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[3][16][17][18][19][20] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

Key Considerations for 3-Ethylpiperidine:

-

Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral amines.[21]

-

Mobile Phase: For a basic amine like 3-ethylpiperidine, peak tailing can be an issue due to strong interactions with the silica support of the CSP. To mitigate this, a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is added to the mobile phase (e.g., a mixture of hexane and isopropanol).[21] This modifier competes for active sites on the stationary phase, resulting in more symmetrical peaks and improved resolution.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) | Proven efficacy for resolving chiral amines.[3][16] |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1) | Balances polarity for elution and includes a basic modifier to improve peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV (e.g., 210-228 nm) or Mass Spectrometry (MS) | UV detection is suitable if a chromophore is present or after derivatization; MS provides mass information.[3][16] |

Illustrative Workflow for Chiral HPLC Analysis

Caption: Workflow for chiral HPLC analysis of 3-ethylpiperidine samples.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[22][23][24][25] This is a fundamental technique for characterizing enantiomers.

-

Observed Rotation (α): The measured angle of rotation.

-

Specific Rotation ([\alpha]): A standardized physical constant for a chiral compound, calculated using the formula: [\alpha] = α / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length of the polarimeter cell in decimeters.[22][24]

The two enantiomers of a chiral compound will rotate plane-polarized light to an equal magnitude but in opposite directions. The (d) or (+) enantiomer rotates light clockwise (dextrorotatory), while the (l) or (-) enantiomer rotates it counter-clockwise (levorotatory).[25] A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out.[26]

The enantiomeric excess (ee) of a sample can be calculated from its specific rotation: ee (%) = ([\alpha]sample / [\alpha]pure enantiomer) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy